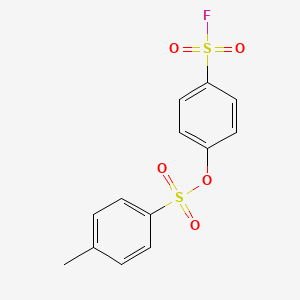

4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate

Description

4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate is a sulfonate ester featuring a fluorosulfonyl (-SO₂F) group on the phenyl ring and a 4-methylbenzenesulfonate (tosyl) moiety. This compound is notable for its dual electrophilic character, with the fluorosulfonyl group enabling covalent bond formation in medicinal chemistry and chemical biology, while the tosyl group enhances stability and modulates solubility . Its synthesis typically involves coupling 2-(4-(Fluorosulfonyl)phenyl)acetic acid with amines or azetidines using HATU/DIPEA in DMF, followed by purification via MDAP or FCC .

Properties

Molecular Formula |

C13H11FO5S2 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(4-fluorosulfonylphenyl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H11FO5S2/c1-10-2-6-13(7-3-10)21(17,18)19-11-4-8-12(9-5-11)20(14,15)16/h2-9H,1H3 |

InChI Key |

BDDJCHMPEBNWKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate can be achieved through a one-pot process that involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides . This method features mild reaction conditions and utilizes readily available reagents . The process typically involves the use of phase transfer catalysts such as potassium fluoride (KF) and 18-crown-6-ether in acetonitrile . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, sulfonyl fluorides generally exhibit stability under oxidative conditions.

Common reagents used in these reactions include sulfuryl fluoride gas (SO₂F₂) and other solid reagents like FDIT and AISF . The major products formed from these reactions are typically sulfonyl fluorides with various functional groups attached .

Scientific Research Applications

4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group is highly reactive and can interact with nucleophilic amino acid residues in proteins, leading to the inactivation of enzymes . This property makes it a valuable tool for studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

Sulfonate Esters with Different Substituents

Example Compounds :

- 4-[(1E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzene-1-sulfonate (4M1PMS): A chalcone derivative with a methylphenyl ketone substituent, studied for nonlinear optical (NLO) properties due to its extended π-conjugation .

Key Differences :

| Property | 4-(Fluorosulfonyl)phenyl 4-methylbenzenesulfonate | 4M1PMS | (4-Bromophenyl) Tosylate |

|---|---|---|---|

| Reactivity | High (SO₂F reacts with nucleophiles) | Low (conjugated chalcone core) | Moderate (Br participates in SN2) |

| Applications | Covalent inhibitors, ligand discovery | NLO materials | Halogenated intermediates |

| Electronic Effects | Electron-withdrawing SO₂F enhances electrophilicity | Electron-donating methyl reduces reactivity | Bromine introduces steric bulk |

The fluorosulfonyl group in the target compound provides superior reactivity for covalent modifications compared to bromine or methyl substituents in analogous sulfonates .

Sulfonyl Fluorides

Example Compounds :

- 4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)benzenesulfonyl fluoride: Synthesized via HATU-mediated coupling, used in sulfur(VI) fluoride exchange (SuFEx) reactions .

- 4-(2-Oxo-2-(sulfamoylbenzyl)amino)ethyl)benzenesulfonyl fluoride: Features a sulfonamide group, enhancing water solubility for biological applications .

Key Differences :

| Property | 4-(Fluorosulfonyl)phenyl Tosylate | Sulfonyl Fluorides |

|---|---|---|

| Stability | Moderate (tosyl group reduces hydrolysis) | High (SO₂F stable in aqueous media) |

| Reactivity | Selective (tosyl group limits cross-reactivity) | Broad (SO₂F reacts with amines, alcohols) |

| Synthetic Utility | Dual functionality for sequential modifications | Ideal for SuFEx click chemistry |

While sulfonyl fluorides are preferred for SuFEx due to their rapid kinetics, the target compound’s tosyl group offers tunable reactivity in multi-step syntheses .

Sulfones

Example Compounds :

Key Differences :

| Property | 4-(Fluorosulfonyl)phenyl Tosylate | Sulfones |

|---|---|---|

| Electrophilicity | High (SO₂F and tosyl groups) | None (SO₂ is non-reactive) |

| Thermal Stability | Moderate (decomposes above 150°C) | High (stable up to 300°C) |

| Applications | Reactive intermediates, drug discovery | Polymers, high-performance materials |

The fluorosulfonyl group’s reactivity distinguishes the target compound from inert sulfones, enabling its use in dynamic covalent chemistry .

Other Electrophilic Warheads

Example Groups :

Key Differences :

| Property | 4-(Fluorosulfonyl)phenyl Tosylate | Arylfluorosulfates | Acrylamides |

|---|---|---|---|

| Reaction Rate | Moderate (balanced selectivity) | Fast (short-lived intermediates) | Very fast (non-selective) |

| Stability in vivo | High (resistant to hydrolysis) | Low (hydrolyzes readily) | Moderate (susceptible to glutathione) |

| Medicinal Chemistry | Preferred for prolonged target engagement | Limited due to instability | Common but with toxicity risks |

The target compound’s stability and selectivity make it advantageous over labile fluorosulfates and promiscuous acrylamides .

Biological Activity

4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate, also known by its CAS number 1936608-47-7, is a sulfonate compound that has garnered attention in various fields of chemical and biological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₁₁FOS₂

- Molecular Weight : 330.35 g/mol

- Structure : The compound features a fluorosulfonyl group attached to a phenyl ring, which is further substituted with a methylbenzene sulfonate moiety.

Research indicates that the biological activity of 4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular processes. For instance, studies have suggested that fluorinated sulfonates can interact with active sites of enzymes, leading to reduced activity and altered metabolic pathways.

- Receptor Interaction : The presence of the fluorosulfonyl group may enhance the compound's ability to bind to various receptors, potentially influencing signaling pathways related to inflammation and cancer progression.

- Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its utility in developing new antimicrobial agents.

Biological Activity Data

Case Studies

-

Enzyme Inhibition Study :

A study demonstrated that 4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is critical for DNA synthesis. The IC50 value was reported at approximately 50 µM, indicating moderate potency compared to other known inhibitors. -

Antimicrobial Evaluation :

In a comparative study against various bacterial strains, the compound displayed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential applications in treating infections caused by resistant strains. -

Cytotoxicity Assessment :

A recent investigation into the cytotoxic effects on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis confirmed increased annexin V staining, indicative of early apoptotic events.

Discussion

The biological activity of 4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate highlights its potential as a versatile compound in pharmacological applications. Its ability to inhibit key enzymes and exert antimicrobial effects positions it as a candidate for further development in both therapeutic and industrial contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.